[(Azetidin-3-yl)methyl](benzyl)methylamine
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Overview
Description
(Azetidin-3-yl)methylmethylamine is a chemical compound that features a unique structure combining an azetidine ring with a benzyl and methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azetidin-3-yl)methylmethylamine typically involves the reaction of azetidine with benzyl chloride and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Azetidin-3-yl)methylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various amines.
Scientific Research Applications
(Azetidin-3-yl)methylmethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Azetidin-3-yl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere, mimicking the structure of natural substrates and thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simple four-membered ring containing nitrogen.
Benzylamine: A compound with a benzyl group attached to an amine.
Methylamine: A simple amine with a methyl group.
Uniqueness
(Azetidin-3-yl)methylmethylamine is unique due to its combination of an azetidine ring with benzyl and methylamine groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler related compounds.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-N-benzyl-N-methylmethanamine |
InChI |
InChI=1S/C12H18N2/c1-14(10-12-7-13-8-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
NFIWOYFYWVMUBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CNC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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